2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic core with diverse substituents influencing physicochemical and biological properties. Its structure includes:
- Position 4: 2,4-Dimethoxyphenyl (electron-donating groups).
- Position 6: Furan-2-ylmethyl (oxygen-containing heterocyclic substituent).
- Position 7: Methyl group (common in analogues).
Properties
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-13-9-19-21(23(27)26(13)12-15-5-4-8-30-15)20(17(11-24)22(25)31-19)16-7-6-14(28-2)10-18(16)29-3/h4-10,20H,12,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEALYQFOFSZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is part of a class of pyrano[3,2-c]pyridine derivatives that have garnered attention for their potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyrano-pyridine core with various substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within the pyrano[3,2-c]pyridine class. For instance, a related study identified a series of 2-amino-4-aryl derivatives that exhibited significant antiproliferative activity against various human tumor cell lines. The mechanisms involved include:
- Microtubule Disruption : This leads to cell cycle arrest and apoptosis in cancer cells.
- Anti-Angiogenic Effects : The compounds demonstrated the ability to inhibit blood vessel formation, which is crucial for tumor growth and metastasis.
Case Study
In a study involving 15 derivatives of 2-amino-4-aryl-pyrano[3,2-c]chromene-3-carbonitriles, several compounds showed high antiproliferative activity with IC50 values ranging from to against specific cancer cell lines such as HT-29 and HCT-116. These findings suggest that modifications in the aryl substituents can significantly impact biological activity and selectivity towards different tumor types .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Centrosome De-Clustering : This disrupts normal mitotic processes.
- G2/M Cell Cycle Arrest : Compounds induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Angiogenesis : The compounds have shown potential to inhibit angiogenesis both in vitro and in vivo .
Anti-inflammatory Activity
In addition to anticancer properties, some derivatives of this class have been evaluated for their anti-inflammatory effects. These activities are often linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing these compounds for therapeutic use. Key findings include:
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-Pentafluorothiophenyl | High activity against EA.hy926, HCT-116 | 0.15 |
| Dichlorophenyl | Active against HT-29, inactive against others | - |
| 3-Cyanophenyl | Moderate activity across different cell lines | - |
This table summarizes how different substituents affect the biological activity of related compounds.
Comparison with Similar Compounds
Substituent Variations at Position 4
Impact :
Substituent Variations at Position 6
Impact :
Core Structure Modifications
Impact :
Physicochemical and Spectral Data
- IR Spectroscopy : Nitrile stretches (~2200 cm⁻¹) are consistent across analogues (e.g., ) .
- NMR : Aromatic protons in 2,4-dimethoxyphenyl (target) resonate near δ 6.5–7.5 ppm, similar to and .
- Melting Points : Compounds with polar substituents (e.g., morpholinylethyl in ) exhibit higher melting points than hydrophobic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
